(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one

Description

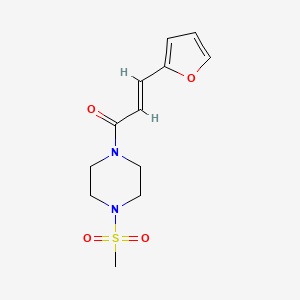

The compound (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a furan-2-yl group at the α-position and a 4-methanesulfonylpiperazinyl group at the ketone-bearing aryl ring. Chalcones are α,β-unsaturated ketones with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-19(16,17)14-8-6-13(7-9-14)12(15)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXZFBXBLICOLN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the methanesulfonyl group: This step usually involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Saturated alkanes.

Substitution: Compounds with new functional groups replacing the methanesulfonyl group.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound featuring a furan ring, a piperazine ring, and a methanesulfonyl group. It has the molecular formula and a molecular weight of 284.3314 . The IUPAC name for this compound is (E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one.

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing more complex molecules. It is also investigated for its potential biological activity, including antimicrobial and anticancer properties, and explored as a potential drug candidate due to its unique structure and potential pharmacological properties. In industry, it is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The furan ring can be oxidized to form furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base.

Similar Compounds

Similar compounds include:

- (2E)-3-(furan-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one: A similar structure but with a methyl group instead of a methanesulfonyl group.

- (2E)-3-(furan-2-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one: A similar structure but with an ethyl group instead of a methanesulfonyl group.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the aryl ring significantly influences melting points, solubility, and purity. Key comparisons include:

Notes:

- The methanesulfonylpiperazinyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to LabMol-70/71 (methylsulfanyl) and LabMol-80 (piperidinyl).

- Bulky substituents (e.g., piperidinyl in LabMol-80) correlate with higher melting points due to enhanced crystal packing .

Antifungal Activity:

- Compound 8 [(2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one] exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹) . The target compound’s methanesulfonylpiperazinyl group may alter bioavailability or target binding compared to the aminophenyl group in Compound 6.

Tyrosinase Inhibition:

- Derivatives with electron-withdrawing groups (e.g., nitro in ) show enhanced tyrosinase inhibition. The target compound’s methanesulfonyl group, another strong electron-withdrawing substituent, may similarly improve inhibitory potency, though experimental data are lacking .

Anticancer Potential:

- Indole-based chalcones (e.g., 3e in ) with furan-2-yl groups demonstrate activity mediated by π-π stacking and hydrogen bonding. The methanesulfonylpiperazinyl group in the target compound could modulate interactions with hydrophobic pockets in cancer targets .

Biological Activity

(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound notable for its structural components, which include a furan ring, a piperazine ring, and a methanesulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of this compound is C14H18N2O3S, with a molecular weight of 286.37 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The methanesulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules such as proteins or nucleic acids. This interaction can modulate enzyme activity or receptor function, leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to furan derivatives. For instance, derivatives of furanone have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (colorectal cancer) and MCF-7 (breast cancer) cells. One study reported that certain furan derivatives exhibited IC50 values as low as 9.1 μM against HCT116 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 9.1 |

| Compound B | MCF-7 | 10.8 |

| Compound C | HCT116 | >10 |

| Compound D | MCF-7 | Not Active |

Antimicrobial Activity

The furan ring structure is often associated with antimicrobial properties. Compounds containing furan moieties have been shown to exhibit antibacterial effects against various pathogens. For example, studies have indicated that certain furan derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies have highlighted the efficacy of furan-based compounds in preclinical settings:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of furan derivatives found that modifications to the structure significantly impacted their effectiveness against cancer cell lines. The introduction of specific substituents was shown to enhance cytotoxicity and selectivity towards tumor cells .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of furan derivatives revealed that compounds with electron-withdrawing groups exhibited increased activity against gram-positive bacteria compared to their analogs lacking such groups .

Q & A

Basic: What are the standard synthetic protocols for preparing (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one, and what reaction conditions optimize yield?

Answer:

The compound is synthesized via Claisen-Schmidt condensation, a method validated for analogous enones. Key steps include:

- Step 1 : Reacting 4-methanesulfonylpiperazine with a furan-substituted aldehyde or ketone under basic conditions (e.g., NaOH/ethanol).

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the α,β-unsaturated ketone.

- Optimization : Yield improvements (65–85%) are achieved by controlling temperature (0–5°C during addition) and using anhydrous solvents to minimize hydrolysis .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- X-ray Crystallography : Single-crystal XRD resolves the (2E)-configuration and confirms bond angles/distances (e.g., C=C bond length ~1.34 Å). Data refinement (R factor <0.05) ensures accuracy .

- Spectroscopy :

Advanced: How do computational methods like DFT clarify electronic properties and reactivity?

Answer:

DFT calculations (B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) suggest electrophilic reactivity at the enone moiety.

- Charge Distribution : Negative charge density on the furan oxygen and carbonyl group, favoring nucleophilic attacks.

- Validation : Calculated IR/NMR spectra align with experimental data (RMSD <5%) .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?

Answer:

- Bioactivity : Analogous enones show MIC values of 8–32 µg/mL against S. aureus and E. coli.

- SAR Drivers :

- Methanesulfonyl Group : Enhances solubility and membrane penetration.

- Furan Ring : π-π stacking with bacterial enzyme pockets (e.g., dihydrofolate reductase).

- Limitations : Electron-withdrawing groups (e.g., NO₂) reduce activity by destabilizing H-bonding .

Advanced: How do crystallographic data resolve contradictions in reported molecular geometries?

Answer:

Discrepancies in bond angles (e.g., C1-C2-C3 = 120° vs. 124°) arise from:

- Crystal Packing : Steric effects from the 4-methanesulfonyl group distort planarity.

- Data Quality : High data-to-parameter ratios (>15:1) and low R factors (<0.05) ensure reliability .

Advanced: What catalytic strategies improve regioselectivity in functionalizing the piperazine ring?

Answer:

- Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl groups at the piperazine N-atom with >90% regioselectivity (Pd(OAc)₂, XPhos ligand).

- Acid-Mediated Sulfonylation : Methanesulfonyl chloride in DCM at −20°C prevents over-sulfonylation .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Answer:

- Degradation Pathways : Hydrolysis of the enone moiety in aqueous solutions (t₁/₂ = 72 hrs at pH 7.4).

- Stabilization : Storage in anhydrous DMSO at −20°C reduces degradation to <5% over 6 months .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

- Impurities : Byproducts like (2Z)-isomers (<1%) and de-sulfonylated derivatives.

- HPLC-MS : C18 columns (ACN/water gradient) with ESI-MS detect impurities at 0.01% levels.

- Validation : Spike-and-recovery tests confirm 95–105% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.